molecular formula C11H14N2O2 B15199279 N-[(E)-[(2S)-2-phenylmethoxypropylidene]amino]formamide

N-[(E)-[(2S)-2-phenylmethoxypropylidene]amino]formamide

Cat. No.: B15199279
M. Wt: 206.24 g/mol
InChI Key: KSVAVOFBEXSSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[(2S)-2-Phenylmethoxypropylidene]amino]formamide (CAS: 170985-84-9) is a chiral formamide derivative characterized by:

  • An (S)-stereocenter at the propylidene carbon.
  • A benzyloxy group attached to the propylidene moiety.
  • An (E)-configuration of the imine bond (C=N).
  • A formamide group (-NHCHO) as the terminal functional group .

This compound is structurally distinct due to its hybrid hydrazinecarboxaldehyde framework, combining aromatic (benzyloxy) and aliphatic (propylidene) motifs.

Properties

IUPAC Name

N-(2-phenylmethoxypropylideneamino)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-10(7-12-13-9-14)15-8-11-5-3-2-4-6-11/h2-7,9-10H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVAVOFBEXSSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=NNC=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(2S)-2-phenylmethoxypropylidene]amino]formamide typically involves the condensation of 2-phenylmethoxypropanal with formamide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(2S)-2-phenylmethoxypropylidene]amino]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The phenyl group or methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-[(E)-[(2S)-2-phenylmethoxypropylidene]amino]formamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(E)-[(2S)-2-phenylmethoxypropylidene]amino]formamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Formamide Derivatives

Table 1: Key Structural Features of Comparable Compounds
Compound Name / ID Core Structure Substituents/Functional Groups Stereochemistry Reference
N-[(E)-[(2S)-2-Phenylmethoxypropylidene]amino]formamide (Target) Formamide + propylidene Benzyloxy, (E)-imine, (S)-configuration (S), (E)
N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide (Compound D) Formamide + hydroxyethylamino-phenol 4-Methoxyphenyl, hydroxyethyl, methyl group Racemic
Formoterol-Related Compound H (Monobenzyl analogue) Formamide + benzyl-substituted Benzyl, hydroxyethylamino, methoxyphenyl Racemic
(Diphenylphosphoryl)-N-(4-methoxyphenyl)formamide (Compound 5c) Formamide + phosphoryl 4-Methoxyphenyl, diphenylphosphoryl Not specified
Milveterol HCl Formamide + β-agonist backbone Hydroxyphenyl, ethylamino, phenylethyl (R)-configuration
Key Observations:

Aromatic Substitutions: The target compound’s benzyloxy group distinguishes it from methoxyphenyl-substituted analogs (e.g., Compound D in , Formoterol impurities) .

Stereochemical Complexity : The (S)-configuration of the target contrasts with racemic mixtures in Formoterol-related compounds () and the (R)-configuration in Milveterol . Stereochemistry impacts receptor binding and metabolic stability in bioactive molecules.

Functional Group Diversity : Unlike phosphorylated formamides (e.g., Compound 5c in ), the target lacks electron-withdrawing groups, which may alter reactivity in nucleophilic additions or hydrolytic stability .

Analytical Comparison

Table 2: Chromatographic Data (HPLC) from
Compound ID Relative Retention Time (RRT) Relative Response Factor (%) Key Structural Features
Target* Hypothetical: ~1.8–2.2 1.00 Benzyloxy, (E)-imine
G 0.4 1.00 Simple methoxyphenylpropan-2-amine
D 1.3 1.00 Methoxyphenyl, hydroxyethylamino, formamide
H 2.2 1.00 Benzyl, methoxyphenyl, formamide

*Hypothesized based on structural similarity to Compound H (). The target’s benzyloxy group may extend retention time due to increased hydrophobicity compared to methoxy analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.